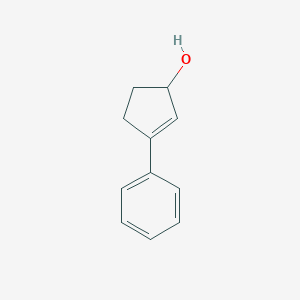
3-Phenylcyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylcyclopent-2-en-1-ol is an organic compound with the molecular formula C11H12O It features a cyclopentene ring with a phenyl group and a hydroxyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylcyclopent-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopent-2-enone under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylcyclopent-2-en-1-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Phenylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Phenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopent-2-en-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Phenylcyclopentane: Saturated analog with different reactivity.
Cyclopent-2-en-1-one: Ketone derivative with distinct chemical behavior.
Uniqueness
3-Phenylcyclopent-2-en-1-ol is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclopentene ring.
Propiedades
Número CAS |
19926-46-6 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-phenylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8,11-12H,6-7H2 |
Clave InChI |
OFUCNPVOTCEASP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


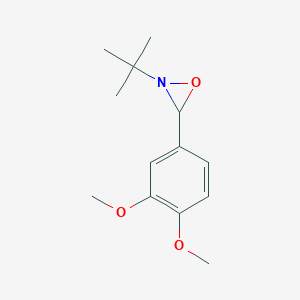
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
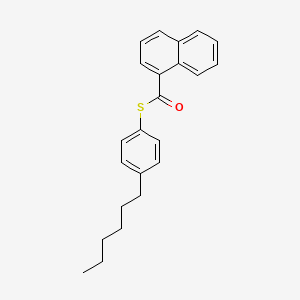
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
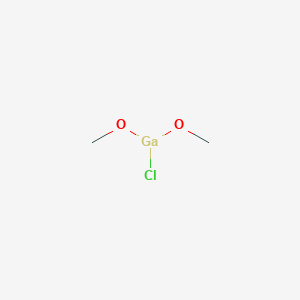
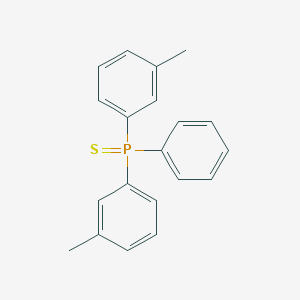
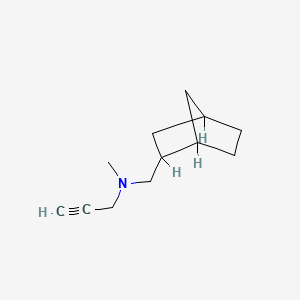
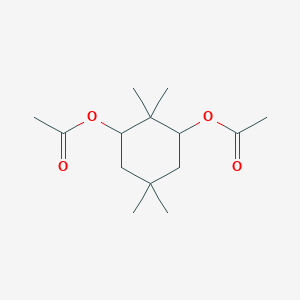
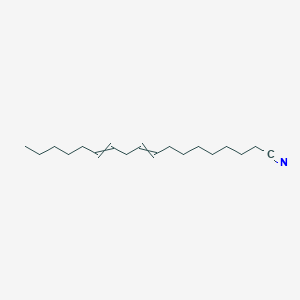
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
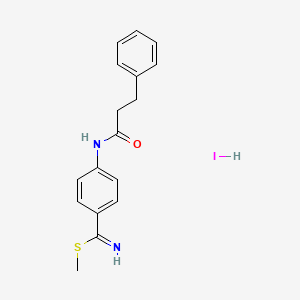

![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
